Product packaging for Selenonium bromide(Cat. No.:)

Selenonium bromide

Cat. No.: B12060239
M. Wt: 158.88 g/mol
InChI Key: GJXHDRMNQLYQOQ-UHFFFAOYSA-N
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Description

Selenonium bromide is a organoselenium compound classified as a selenonium salt, characterized by a central selenium cation bonded to three organic groups and a bromide counterion . These salts are recognized for their role as efficient chalcogen bond donors and Lewis acids, facilitating various organic transformations through the activation of substrate molecules . A key research application of selenonium salts, including this compound, is serving as precursors for the generation of selenonium ylides . These ylides are valuable synthetic intermediates used in the synthesis of complex molecular structures such as cyclopropanes, epoxides, and aziridines . Furthermore, structurally defined chiral selenonium salts have been synthesized and crystallized, highlighting their potential in asymmetric synthesis . Recent methodologies have also been developed for the formation of arylselenonium salts from electron-rich arenes in aqueous media, demonstrating their growing utility as versatile linchpins in chemical biology, particularly for DNA-encoded library synthesis . This compound is for research use only. It is not intended for diagnostic or therapeutic procedures. Researchers should consult safety data sheets prior to use and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrSe B12060239 Selenonium bromide

Properties

Molecular Formula

BrSe

Molecular Weight

158.88 g/mol

InChI

InChI=1S/BrSe/c1-2

InChI Key

GJXHDRMNQLYQOQ-UHFFFAOYSA-N

Canonical SMILES

[Se]Br

Origin of Product

United States

Synthetic Methodologies for Selenonium Bromide Congeners

Strategies for the Construction of Selenonium Cation Frameworks with Bromide Counterions

The construction of the selenonium cation, a trivalent selenium species, typically involves the reaction of a divalent selenium precursor with an appropriate electrophile. The choice of synthetic route is often dictated by the nature of the organic substituents (alkyl or aryl) and the desired stereochemistry at the selenium center.

Alkylation and Arylation Routes to Selenonium Bromides from Divalent Selenium Precursors

A fundamental and widely employed method for the synthesis of selenonium bromides is the direct alkylation or arylation of divalent selenium compounds, such as selenides (selenoethers). This approach leverages the nucleophilicity of the selenium atom in the precursor.

Synthesis via Reaction of Organoselenides with Alkyl and Aryl Bromides

The reaction of organoselenides (R-Se-R') with alkyl or aryl bromides is a straightforward and common method for the preparation of selenonium bromides. This reaction proceeds via a nucleophilic substitution mechanism, where the selenium atom of the selenide (B1212193) acts as the nucleophile, attacking the electrophilic carbon of the organic bromide. wikipedia.orgnih.govarkat-usa.org

For instance, dialkyl selenides react with alkyl bromides to form trialkylselenonium bromides. Similarly, diaryl selenides can be arylated, although this process can be more challenging and may require more forcing conditions or the use of metal catalysis. researchgate.net The synthesis of mixed alkyl-aryl selenonium bromides is also readily achievable through the reaction of an alkyl aryl selenide with an appropriate alkyl or aryl bromide. nih.govelsevierpure.com

The general reaction can be represented as:

R₂Se + R'Br → [R₂R'Se]⁺Br⁻

The efficiency of this reaction is influenced by several factors, including the nature of the R and R' groups, the solvent, and the reaction temperature. Steric hindrance around the selenium atom or the electrophilic carbon can decrease the reaction rate. A variety of alkyl bromides, including primary, secondary, and even some tertiary bromides, can be utilized in these reactions. nih.govnih.gov

Precursor (Divalent Selenium)Alkyl/Aryl BromideProduct (Selenonium Bromide)Reaction ConditionsYield (%)Reference
Dimethyl selenideMethyl bromideTrimethylselenonium (B1202040) bromideEther, RT- wikipedia.org
Diphenyl selenidePhenyl bromideTriphenylthis compoundHigh temperature- researchgate.net
Methyl phenyl selenideEthyl bromideEthylmethylphenylthis compoundNeat, RT- nih.gov
Dibenzyl selenideBenzyl (B1604629) bromideTribenzylthis compoundTHF, RT to 50°CGood nih.gov

Oxidative Addition Reactions in the Generation of this compound Intermediates

Oxidative addition is another important pathway for the formation of selenium-bromine bonds, leading to hypervalent selenium species that can be considered precursors or intermediates to selenonium bromides. In this process, a divalent selenium compound reacts with elemental bromine (Br₂) to form a diorganoselenium dibromide (R₂SeBr₂). rsc.org

This reaction involves the oxidation of the selenium atom from a +2 to a +4 oxidation state. The resulting diorganoselenium dibromides are often stable, isolable compounds and can serve as versatile intermediates in further synthetic transformations. rsc.org These species can, in some contexts, be viewed as a source of an electrophilic "RSeBr" moiety.

The general reaction is as follows:

R₂Se + Br₂ → R₂SeBr₂

These tetra-coordinated selenium(IV) compounds are distinct from the tri-coordinated selenonium salts but are a key part of the broader landscape of this compound chemistry.

Stereoselective and Enantioselective Synthetic Approaches to Chiral Selenonium Bromides

The synthesis of chiral selenonium bromides, where the selenium atom is the stereocenter, presents a significant synthetic challenge and is an area of active research. researchgate.netdntb.gov.uanih.govscholaris.caresearchgate.net These compounds are valuable in asymmetric synthesis. dntb.gov.ua

One common strategy involves the use of a chiral auxiliary attached to the selenium precursor. For example, a diastereomeric mixture of selenonium salts can be formed by reacting a chiral selenide with an alkyl bromide. Subsequent separation of the diastereomers, for instance by fractional crystallization, can provide the enantiomerically pure selenonium bromides.

Another approach involves the reaction of a chiral haloselenurane with a Grignard reagent, which can proceed with high diastereoselectivity to afford enantiomerically pure selenonium salts. elsevierpure.com The stereochemical outcome of these reactions is often dependent on the nature of the chiral auxiliary and the reaction conditions.

Enantioselective bromination reactions catalyzed by chiral peptides have also been reported to produce enantioenriched benzamides, showcasing the potential for catalytic asymmetric methods in related transformations. organic-chemistry.org

Chiral PrecursorReagentProductStereoselectivityReference
Chiral ferrocene-based diselenideBromineChiral selenium electrophileHigh cardiff.ac.uk
Diastereomeric methyl[4′-(l-menthyloxycarbonyl)phenyl]selenonium 4,4-dimethyl-2,6-dioxocyclohexylide-Optically pure (+)-selenonium ylide (via fractional recrystallization)Optically pure semanticscholar.org
Chiral haloselenuraneGrignard reagentEnantiomerically pure selenonium saltHigh diastereoselectivity elsevierpure.com

Synthesis of Hypervalent this compound Species

Hypervalent selenium compounds are those in which the selenium atom has more than eight valence electrons. In the context of selenonium bromides, this often refers to species such as diorganoselenium dibromides (R₂SeBr₂) and other related structures. acs.orgresearchgate.netcardiff.ac.uknih.govresearchgate.net

As mentioned in section 2.1.3, the most direct route to these compounds is the oxidative addition of bromine to a divalent selenide. rsc.org The synthesis of more complex hypervalent organo-λ³-bromanes can be challenging due to the high oxidation potential of bromobenzene (B47551) compared to iodobenzene. nih.gov However, methods have been developed using difluoro(aryl)-λ³-bromane as a precursor to other hypervalent bromine species, and similar strategies can be envisioned for selenium. nih.gov

The stability and reactivity of these hypervalent species are highly dependent on the nature of the substituents on the selenium atom. Electron-withdrawing groups can enhance their stability.

Preparation of Selenonium Ylides from this compound Precursors

Selenonium ylides are neutral, zwitterionic compounds containing a formal positive charge on the selenium atom and a formal negative charge on an adjacent carbon atom. They are valuable reagents in organic synthesis, particularly for the formation of carbon-carbon bonds. A primary method for the synthesis of selenonium ylides is the deprotonation of a corresponding this compound precursor. semanticscholar.orgnih.govresearchgate.net

This reaction is typically carried out by treating the this compound with a suitable base. The choice of base depends on the acidity of the α-proton of the selenonium salt. For simple alkyl-substituted selenonium bromides, strong bases such as butyllithium (B86547) (BuLi) or sodium amide (NaNH₂) are often required. masterorganicchemistry.comyoutube.com However, if the carbon atom adjacent to the selenium bears an electron-withdrawing group (e.g., a carbonyl group), the α-protons are more acidic, and weaker bases like sodium hydroxide (B78521) or an alkoxide can be used. nih.govyoutube.com

The general reaction is:

[R₂R'CH-Se]⁺Br⁻ + Base → R₂R'C=Se + [Base-H]⁺Br⁻

The resulting ylide can then be used in subsequent reactions, such as the Wittig-type reaction with aldehydes and ketones to form epoxides or cyclopropanes. nih.govmasterorganicchemistry.com Stable selenonium ylides can be isolated, while more reactive ylides are often generated in situ. semanticscholar.orgnih.gov

This compound PrecursorBaseSelenonium Ylide ProductReaction ConditionsReference
Fluorenyl-9-dimethylthis compoundAqueous alkali or ammoniaFluorenyl-9-dimethylselenonium ylideRoom temperature nih.gov
Phenacylthis compoundSodium hydroxidePhenacylideAqueous solution nih.gov
Alkyltriphenylphosphonium bromide (analogy)n-ButyllithiumAlkylidenephosphoraneAnhydrous solvent masterorganicchemistry.com

Specialized Methodologies for Functionalized this compound Derivatives

The synthesis of functionalized this compound congeners often requires specialized methodologies that go beyond simple alkylation of selenides. These methods are designed to introduce specific functional groups, control stereochemistry, and construct complex molecular architectures. Key strategies include the electrophilic addition of selenium(II) halides to functionalized unsaturated systems and the subsequent modification of the resulting organoselenium adducts.

A prominent and efficient method involves the electrophilic addition of selenium dibromide (SeBr₂) to alkenes. nih.govnih.gov This reaction proceeds through a seleniranium ion intermediate, which is then opened by a nucleophile. thieme-connect.de When the alkene substrate already contains a functional group, or when a nucleophile is added to the reaction, this process allows for the direct incorporation of functionality into the product.

One specialized application of this methodology is the reaction of selenium dibromide with alkenes in the presence of various alcohols. This one-pot synthesis regioselectively yields bis(2-alkoxyalkyl) selenides. mdpi.com These functionalized selenides serve as valuable precursors that can be subsequently alkylated to form the corresponding tri-substituted selenonium bromides, bearing alkoxy functional groups. The process is efficient, with the formation of the selenide precursors occurring in high yields. mdpi.com

Table 1: Synthesis of bis(2-alkoxycycloalkyl) Selenide Precursors via Bis-Alkoxyselenenylation of Cycloalkenes with SeBr₂ and Alcohols mdpi.com
EntryAlkeneAlcoholProductYield (%)
1CyclopenteneMethanolbis(2-methoxycyclopentyl) selenide99
2CyclopenteneEthanolbis(2-ethoxycyclopentyl) selenide98
3CyclohexeneMethanolbis(2-methoxycyclohexyl) selenide90
4CyclohexenePropan-1-olbis(2-propoxycyclohexyl) selenide92
51-HexeneEthanolbis(2-ethoxyhexyl) selenide94

Another powerful strategy involves the transannular addition of selenium dibromide to cyclic dienes. For instance, the reaction of SeBr₂ with 1,5-cyclooctadiene (B75094) results in the formation of 2,6-dibromo-9-selenabicyclo[3.3.1]nonane. This dibrominated bicyclic compound is a key intermediate for creating a variety of functionalized derivatives. The bromine atoms act as leaving groups and can be readily substituted by nucleophiles, such as amines, to produce diamino selenabicyclo[3.3.1]nonane derivatives in high yields. researchgate.net This method provides a robust pathway to complex, functionalized cyclic selenonium salt precursors.

Table 2: Synthesis of Functionalized 9-Selenabicyclo[3.3.1]nonane Derivatives from the Adduct of SeBr₂ and 1,5-Cyclooctadiene researchgate.net
EntryReactant (Amine)ProductYield (%)
1Pyrrolidine2,6-di(pyrrolidin-1-yl)-9-selenabicyclo[3.3.1]nonane98
2Piperidine2,6-di(piperidin-1-yl)-9-selenabicyclo[3.3.1]nonane96
3Morpholine2,6-di(morpholin-4-yl)-9-selenabicyclo[3.3.1]nonane95
4Adamantan-1-amineN,N'-(9-selenabicyclo[3.3.1]nonane-2,6-diyl)bis(adamantan-1-amine)92

Furthermore, functionalized selenonium bromides are often utilized as precursors for the synthesis of selenonium ylides. mdpi.com This is typically achieved through deprotonation of the corresponding selenonium salt with a base. mdpi.com For example, a this compound stabilized by a benzoyl group can be treated with sodium hydroxide to generate the corresponding stable ylide. mdpi.com While this is a reaction of a this compound, it highlights a synthetic pathway where the functionality (the benzoyl group) is integral to the stability and subsequent reactivity of the derived species.

In some cases, intramolecular cyclization involving a selenium atom can lead to the formation of a cyclic selenonium intermediate. For example, the copper-promoted cyclization of certain chalcogenoenynes proceeds via an intramolecular anti-attack of the selenium atom on an activated triple bond, affording a cyclic selenonium salt intermediate. nih.gov Subsequent reaction with a bromide source can yield the corresponding functionalized this compound.

These specialized methodologies are crucial for accessing a wide array of this compound derivatives with tailored functionalities, enabling their application in various fields of chemical research.

Reactivity Profiles and Mechanistic Investigations of Selenonium Bromides

Electrophilic and Nucleophilic Character of Selenonium Bromide Cations

Selenonium cations, the key components of selenonium bromides, exhibit a dual chemical nature, functioning as both electrophiles and precursors to nucleophilic species. The positively charged selenium atom in a selenonium cation makes it an electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is fundamental to their role in various organic transformations. For instance, selenonium salts can act as alkylating agents, transferring one of their organic substituents to a nucleophile. researchgate.netresearchgate.net The reactivity of the selenonium cation as an electrophile is influenced by the nature of the groups attached to the selenium atom and the reaction conditions.

Conversely, selenonium bromides can serve as precursors to nucleophilic ylides. Deprotonation of a carbon atom adjacent to the positively charged selenium atom generates a selenonium ylide. semanticscholar.orgmdpi.com These ylides are characterized by a resonance structure that places a negative charge on the carbon and a positive charge on the selenium, rendering the carbon atom nucleophilic. semanticscholar.orgnih.gov This nucleophilic character is harnessed in a variety of synthetic applications, including cyclopropanation and epoxidation reactions. mdpi.comnih.gov

The balance between the electrophilic character of the selenonium cation and the nucleophilic character of the derived ylide is a key feature of their chemistry. This duality allows for a rich and varied range of chemical reactions, making selenonium bromides versatile reagents in organic synthesis.

Reaction Mechanisms Involving Carbon-Selenium Bond Cleavage in this compound Systems

The cleavage of the carbon-selenium (C-Se) bond in selenonium bromides is a pivotal step in many of their reactions and can proceed through several mechanistic pathways. The C-Se bond is weaker than the corresponding carbon-sulfur (C-S) bond, which contributes to the unique reactivity of organoselenium compounds. mdpi.comwikipedia.org

One common mechanism for C-Se bond cleavage is nucleophilic substitution (SN2). In this process, a nucleophile attacks one of the carbon atoms attached to the selenium, displacing the neutral dialkyl or diaryl selenide (B1212193) as a leaving group. acs.orgtandfonline.com The facility of this reaction is influenced by the nature of the alkyl or aryl groups on the selenium and the strength of the incoming nucleophile.

Homolytic cleavage of the C-Se bond can also occur, particularly under radical conditions. For example, treatment of selenides with tin hydrides can generate carbon-centered radicals. chim.itwiley-vch.de Reductive cleavage of cyclic selenonium salts using reagents like Grignard reagents or magnesium metal can also proceed through a single-electron transfer (SET) mechanism, leading to the formation of radical intermediates. psu.edu Photosensitized one-electron reduction has also been shown to induce chemoselective C-Se bond cleavage. rsc.org

The mechanism of C-Se bond cleavage can also be influenced by the structure of the selenonium salt and the reaction conditions. For example, in the electrochemical reduction of phenacylselenocyanates, both CH₂–Se and Se–CN bond cleavages are observed, leading to multiple products. rsc.org In some cases, the cleavage can be part of a concerted process, while in others, it may involve the formation of discrete radical anion intermediates. rsc.org The choice of solvent and the presence of additives can also play a significant role in directing the course of C-Se bond cleavage. researchgate.net

Intermolecular and Intramolecular Reactivity of Selenonium Bromides

Selenonium bromides participate in a diverse array of both intermolecular and intramolecular reactions, a versatility that stems from the electrophilic nature of the selenonium cation and the ability to form nucleophilic ylides.

Intermolecular Reactions:

A prominent intermolecular reaction of selenonium bromides is their use as alkylating or arylating agents. The selenonium cation can transfer one of its organic substituents to a nucleophile in an SN2-type reaction. researchgate.netacs.org They have also been employed as catalysts in multicomponent reactions, where their catalytic effect is attributed to the ligation of substrates to the σ-hole on the selenium atom of the cation. acs.org

Selenonium ylides, generated from selenonium bromides, are key intermediates in intermolecular carbon-carbon bond-forming reactions. nih.gov For example, they react with aldehydes and ketones to form epoxides, and with Michael acceptors to yield cyclopropanes. mdpi.comnih.gov The reactivity and stereoselectivity of these reactions can be controlled by the structure of the ylide and the reaction conditions.

Intramolecular Reactions:

Intramolecular reactions of selenonium bromides often involve the participation of a functional group within the same molecule. A notable example is the intramolecular cyclization of arylselenenyl bromides, which can lead to the formation of selenenate esters. nih.gov The stability of the starting selenenyl bromide and the propensity for cyclization can be influenced by steric and electronic factors within the molecule. nih.gov

The formation of cyclic selenonium salts can also be a key step in intramolecular processes. For instance, selenium-induced cyclization of homoallylic amines, activated by PhSe+, leads to the formation of β-halopyrrolidines. tandfonline.com Intramolecular nucleophilic attack on a selenonium intermediate can also be a crucial step in the synthesis of heterocyclic compounds. chim.itchim.it

The table below summarizes some examples of intermolecular and intramolecular reactions involving selenonium bromides and their derivatives.

Reaction TypeReactantsKey Intermediate/SpeciesProduct(s)Ref.
Intermolecular
AlkylationSelenonium salt, NucleophileSelenonium cationAlkylated nucleophile, Selenide researchgate.netacs.org
EpoxidationSelenonium ylide, Aldehyde/KetoneSelenonium ylideEpoxide, Selenide mdpi.comnih.gov
CyclopropanationSelenonium ylide, Michael acceptorSelenonium ylideCyclopropane (B1198618), Selenide mdpi.comnih.gov
Intramolecular
CyclizationArylselenenyl bromideSelenenyl bromideSelenenate ester nih.gov
CyclofunctionalizationUnsaturated amine, PhSe+Seleniranium ionβ-halopyrrolidine tandfonline.com

Role of Selenonium Bromides as Intermediates in Complex Chemical Transformations

Selenonium bromides and their derivatives often play a crucial role as transient intermediates in more complex chemical transformations. Their formation and subsequent reactions can dictate the outcome and stereochemistry of a multi-step synthesis.

Formation and Reactivity of Seleniranium and Selenirenium Cations from this compound Pathways

The addition of an electrophilic selenium species, often derived from a this compound precursor, to a carbon-carbon double or triple bond leads to the formation of cyclic three-membered cations known as seleniranium and selenirenium ions, respectively. chim.itrsc.org These intermediates are analogous to the more familiar bromonium and sulfonium (B1226848) ions.

Seleniranium Cations: The electrophilic addition of a "RSe+" equivalent to an alkene results in the formation of a seleniranium ion. chim.ithugendubel.info This intermediate is typically not isolated but is trapped in situ by a nucleophile. The attack of the nucleophile usually occurs in an anti-stereospecific manner, leading to the formation of 1,2-difunctionalized products. The stability and reactivity of the seleniranium ion can be influenced by substituents on the selenium and the alkene, as well as by the counterion. rsc.orgresearchgate.net The reversibility of bromide addition to the alkene can potentially decrease the stereoselectivity of the reaction, and in some cases, the formation of the seleniranium ion can destroy the selectivity. rsc.org

Selenirenium Cations: In a similar fashion, the reaction of an electrophilic selenium species with an alkyne can generate a selenirenium cation. chim.itrsc.org These intermediates have been characterized by spectroscopic methods and are also subject to nucleophilic attack, leading to functionalized alkenes. rsc.org The synthesis of certain heterocyclic compounds, such as 1,4-benzoxaselenines, is thought to proceed through the formation of a selenirenium cation followed by an electrophilic aromatic substitution. chim.it

The table below provides a comparative overview of seleniranium and selenirenium cations.

CationPrecursor Double/Triple BondKey Formation StepSubsequent ReactivityTypical Product
Seleniranium AlkeneElectrophilic addition of RSe+Nucleophilic ring-opening1,2-Difunctionalized alkane
Selenirenium AlkyneElectrophilic addition of RSe+Nucleophilic attackFunctionalized alkene

Mechanisms of Selenonium Ylide Generation and Their Subsequent Chemical Reactivity

Selenonium ylides are typically generated in situ from their corresponding selenonium salt precursors, most commonly selenonium bromides, by deprotonation with a base. semanticscholar.orgmdpi.com The choice of base is crucial and can range from strong bases like potassium tert-butoxide to milder bases like potassium carbonate, depending on the acidity of the proton to be removed. mdpi.comrsc.org

Once generated, selenonium ylides exhibit a rich chemical reactivity, primarily driven by the nucleophilic character of the ylidic carbon. nih.gov Their reactions often lead to the formation of new carbon-carbon or carbon-heteroatom bonds, with the concomitant extrusion of a neutral dialkyl or diaryl selenide.

Key Reactions of Selenonium Ylides:

Cyclopropanation: Selenonium ylides react with electron-deficient alkenes, such as α,β-unsaturated ketones, to form cyclopropanes. semanticscholar.orgnih.gov The stereochemical outcome of this reaction can be influenced by whether the ylide is pre-formed and isolated or generated in situ. semanticscholar.org

Epoxidation: The reaction of selenonium ylides with aldehydes and ketones is a well-established method for the synthesis of epoxides. mdpi.com This reaction is believed to proceed via a betaine (B1666868) intermediate, which then cyclizes to form the epoxide and the corresponding selenide.

Rearrangement Reactions: Selenonium ylides can also undergo various rearrangement reactions, such as the rsc.orgadelaide.edu.au-sigmatropic rearrangement, particularly with allylic and propargylic systems. mdpi.com

The following table summarizes the generation and key reactions of selenonium ylides.

Generation MethodBaseSubsequent ReactionProduct TypeRef.
Deprotonation of selenonium saltPotassium tert-butoxideReaction with aldehydeEpoxide mdpi.com
Deprotonation of selenonium saltSodium hydroxide (B78521)Reaction with enoneCyclopropane semanticscholar.org
Deprotonation of selenonium saltPotassium carbonateAsymmetric cyclopropanationChiral cyclopropane rsc.org

Advanced Spectroscopic and Structural Elucidation of Selenonium Bromide Architectures

Crystallographic Analyses for Determining Solid-State Structures of Selenonium Bromides

Crystallographic techniques are indispensable in the field of chemistry for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For selenonium bromides, these methods provide critical insights into their molecular geometry, stereochemistry, and the intricate network of non-covalent interactions that govern their crystal packing.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the determination of the absolute configuration of chiral molecules. carleton.edu This technique is particularly powerful for selenonium bromides due to the presence of the relatively heavy selenium and bromine atoms. The anomalous scattering effect, which is more pronounced for heavier elements, provides the necessary phase information to distinguish between enantiomers. nih.gov

The process involves irradiating a single crystal of the selenonium bromide with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, revealing the precise spatial arrangement of each atom. carleton.edu To determine the absolute configuration, the Flack parameter is often calculated from the diffraction data. A value close to zero for the Flack parameter indicates that the correct enantiomer has been modeled.

Table 1: Representative Crystallographic Data for a Selenonium Compound

ParameterValue
Empirical FormulaC₁₈H₂₁BrSe
Formula Weight376.26
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123(4)
b (Å)10.456(5)
c (Å)18.987(9)
Volume (ų)1612.3(13)
Z4
Flack Parameter0.02(3)

Note: This data is representative and illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. The specific values would vary for different this compound compounds.

Elucidation of Supramolecular Interactions within this compound Crystal Lattices

The solid-state structures of selenonium bromides are not solely defined by their covalent bonds but also by a complex network of supramolecular interactions. These non-covalent forces, including halogen bonds and chalcogen bonds, play a crucial role in the packing of the molecules in the crystal lattice, influencing properties such as melting point, solubility, and crystal morphology. rsc.orgmdpi.com

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (in this case, the bromine of the C-Br bond or the bromide anion) and a nucleophilic site. mdpi.com In the crystal lattice of selenonium bromides, C–Br···Br⁻ or C–Br···Se interactions can be observed. Similarly, chalcogen bonding involves the selenium atom acting as an electrophilic center, interacting with a nucleophile such as a bromide anion (Se···Br⁻).

Nuclear Magnetic Resonance Spectroscopy for Probing this compound Solution-State Dynamics and Electronic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For selenonium bromides, a multi-nuclear approach, including ¹H, ¹³C, and ⁷⁷Se NMR, provides a comprehensive picture of the electronic environment around the different nuclei within the molecule.

Insights from Proton (¹H) NMR Spectroscopy on this compound Interactions

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In selenonium bromides, the positively charged selenium atom exerts a significant deshielding effect on the adjacent protons. Consequently, the protons on the carbon atoms directly attached to the selenium center typically resonate at a downfield (higher ppm) region compared to analogous non-selenonium compounds. compoundchem.comoregonstate.edu

Furthermore, ¹H NMR can be used to study intermolecular interactions in solution. Changes in the chemical shifts of protons upon dilution or a change in solvent can provide evidence for the formation or disruption of aggregates and interactions with the bromide counter-ion. For instance, hydrogen bonding between a proton on the selenonium cation and the bromide anion could lead to a downfield shift of the involved proton's resonance.

Table 2: Representative ¹H NMR Chemical Shifts for a this compound

ProtonsChemical Shift (δ, ppm)
Se⁺-CH2.85
Se⁺-CH ₂-CH₃3.10
Se⁺-CH₂-CH1.45
Aromatic Protons7.50-7.90

Note: These are typical chemical shift values and can vary depending on the specific structure of the this compound and the solvent used.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of this compound Derivatives

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms in selenonium bromides are influenced by the electron-withdrawing nature of the positively charged selenium atom. Carbons directly bonded to the selenium atom are significantly deshielded and appear at a downfield chemical shift. libretexts.orgoregonstate.edu

The analysis of a series of this compound derivatives allows for the correlation of ¹³C NMR chemical shifts with structural features. For example, the introduction of electron-donating or electron-withdrawing substituents on the organic groups attached to the selenium atom will cause predictable upfield or downfield shifts, respectively, for the carbon atoms in the molecule. This systematic analysis aids in the structural confirmation of newly synthesized this compound derivatives. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon EnvironmentChemical Shift (δ, ppm)
C =O (in esters)170 - 185
C in aromatic rings125 - 150
R-C H₂-Se⁺40 - 55
R₃C -Se⁺30 - 45
R-C H₃10 - 25

Note: These are general ranges and the exact chemical shifts will be influenced by the specific substituents and solvent. libretexts.orgwisc.edu

Selenium-77 (⁷⁷Se) NMR Spectroscopy for Characterizing the Selenium Center in Selenonium Bromides

Selenium-77 (⁷⁷Se) NMR spectroscopy is a highly sensitive probe of the electronic environment directly at the selenium center. The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it suitable for NMR studies. huji.ac.il One of the most significant features of ⁷⁷Se NMR is its very wide chemical shift range, which spans over 2500 ppm. northwestern.edunetlify.app This large dispersion makes the ⁷⁷Se chemical shift a powerful tool for distinguishing between different types of selenium-containing compounds. huji.ac.ilorganicchemistrydata.org

For selenonium bromides, the ⁷⁷Se chemical shifts are typically found in a specific region of the spectrum. The exact chemical shift is highly dependent on the nature of the organic substituents attached to the selenium atom. Electron-withdrawing groups tend to shift the ⁷⁷Se resonance downfield, while electron-donating groups cause an upfield shift. The chemical shift is also sensitive to the solvent and temperature. northwestern.edu

In addition to the chemical shift, coupling constants between ⁷⁷Se and other nuclei, such as ¹H and ¹³C, provide valuable structural information. The one-bond coupling constant (¹J(⁷⁷Se-¹³C)) is particularly informative about the nature of the selenium-carbon bond. huji.ac.ilresearchgate.net Two- and three-bond couplings to protons (²J(⁷⁷Se-¹H) and ³J(⁷⁷Se-¹H)) can also be observed and aid in the assignment of proton signals and the determination of molecular conformation. huji.ac.il

Table 4: Representative ⁷⁷Se NMR Data for Selenonium Salts

Compound Type⁷⁷Se Chemical Shift (δ, ppm)¹J(⁷⁷Se-¹³C) (Hz)
Trialkylselenonium200 - 30050 - 70
Dialkylarylselenonium250 - 35060 - 80
Triarylselenonium300 - 40070 - 90

Note: These are approximate ranges and the specific values depend on the substituents and experimental conditions. organicchemistrydata.orgresearchgate.net

Vibrational Spectroscopies (IR, Raman) for Conformational and Functional Group Assessment of Selenonium Bromides

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of selenonium bromides. These methods provide detailed insights into the molecular vibrations, allowing for the identification of functional groups and the assessment of conformational isomers. The vibrational modes of a molecule, which are quantized, correspond to the stretching and bending of chemical bonds. In IR spectroscopy, the absorption of infrared radiation is observed when it matches the frequency of a molecular vibration that induces a change in the dipole moment. Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with the scattered photons having a different frequency corresponding to the vibrational modes of the molecule. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule.

Furthermore, the vibrational spectra provide a wealth of information regarding the organic framework of the molecule. The characteristic stretching and bending vibrations of C-H, C-C, and other functional groups present in the substituents can be readily identified. For example, in aryl-substituted selenonium bromides, the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic ring can also be inferred from the pattern of overtone and combination bands in the IR spectrum and the characteristic Raman bands.

Conformational analysis of the alkyl chains or the orientation of the aryl groups relative to the selenonium center can also be investigated using vibrational spectroscopy. Different rotational isomers (conformers) may exhibit distinct vibrational frequencies due to variations in steric interactions and local symmetry. By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), specific vibrational bands can be assigned to particular conformers, providing a detailed picture of the three-dimensional structure of the this compound .

Below is a table summarizing the characteristic vibrational frequencies for a representative this compound, drawing analogies from structurally similar sulfonium (B1226848) salts where direct data is limited.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
CH₂ Scissoring1470-1440IR
CH₃ Asymmetric Deformation~1460IR
CH₃ Symmetric Deformation~1380IR
C-Se Stretch700-500IR, Raman
Se-C-C Bending400-200Raman

Mass Spectrometric Techniques for this compound Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of selenonium bromides. This method involves the ionization of the analyte molecules and their subsequent separation based on their mass-to-charge ratio (m/z). Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for the analysis of ionic compounds like selenonium bromides, as they allow for the gentle transfer of the intact cation from solution into the gas phase.

In a typical ESI-MS experiment, a solution of the this compound is sprayed through a heated capillary to which a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, the intact selenonium cation, [R₃Se]⁺, is released. The mass analyzer then separates these ions based on their m/z value, providing a direct measurement of the molecular weight of the cation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the ion with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is a powerful extension of this technique used to study the fragmentation of the molecular ion. In an MS/MS experiment, the parent ion of the selenonium cation is selected and then subjected to collision-induced dissociation (CID). This process involves colliding the ion with an inert gas, which imparts energy to the ion and causes it to fragment in a predictable manner. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the original ion's structure.

The fragmentation of selenonium cations often proceeds through the cleavage of the carbon-selenium bonds. Common fragmentation pathways include the loss of one of the organic substituents as a neutral radical, resulting in a selenium-containing fragment ion. For example, a trialkylselenonium ion, [R₃Se]⁺, may fragment to lose an alkyl radical, R•, to form a dialkylselanyl cation, [R₂Se]⁺. Another possible fragmentation pathway is the loss of a neutral alkene through a rearrangement process, particularly if one of the alkyl groups has a beta-hydrogen.

For aryl-substituted selenonium bromides, the fragmentation can be more complex, with fragmentation of the aromatic rings also being possible. The analysis of these fragmentation patterns provides valuable information for the structural confirmation of the this compound and can be used to distinguish between isomers.

The following table outlines the expected molecular ion and major fragments for a hypothetical trialkylthis compound in an ESI-MS/MS experiment.

Ionm/zDescription
[R₃Se]⁺M⁺Molecular ion (parent ion)
[R₂Se]⁺M⁺ - RLoss of an alkyl radical
[RSe]⁺M⁺ - 2RLoss of two alkyl radicals
[R]⁺RAlkyl cation

Theoretical and Computational Chemistry of Selenonium Bromide Species

Quantum Chemical Calculations on Electronic Structure and Bonding in Selenonium Bromide Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure, bonding characteristics, and energy of a molecule. rsdjournal.orgjyu.fi For selenium-iodine cations, which share similarities with this compound, theoretical bonding analyses have confirmed the validity of models like π–π bonding and charge delocalization to explain their unconventional structures. jyu.fi

Density Functional Theory (DFT) has become a popular and effective computational method for studying the electronic structure and reactivity of molecular systems. sciepub.commdpi.com It is particularly useful for investigating reaction mechanisms, geometries of transition states, and the catalytic activity of compounds involving main-group elements like selenium. acs.orgcam.ac.uk

In the context of selenium compounds, DFT calculations have been instrumental. For instance, studies on the benzylation of selenomethionine (B1662878) to form a selenonium species used DFT to confirm that the reaction proceeds with significant SN1 character. chemrxiv.org DFT has also been employed to explore the mode of activation and catalysis of bidentate bis-selenonium cations in Diels-Alder reactions. researchgate.net These studies revealed that the catalytic acceleration is not primarily due to enhanced orbital interactions but rather a reduction in steric (Pauli) repulsion and destabilizing strain energy. researchgate.net

Furthermore, the catalytic effect of selenonium salts in the Groebke–Blackburn–Bienaymé multicomponent reaction was investigated using DFT. acs.orgresearchgate.net Analysis of the electrostatic surface potential (ESP) identified σ-holes on the selenium atom as the sites for ligation with reaction substrates, confirming the role of chalcogen bonding in the catalytic cycle. acs.orgresearchgate.net The M06-2X functional is often chosen for such studies due to its robust performance in describing noncovalent interactions. acs.org DFT calculations have also been used to study the cycloreversion of selenazines, demonstrating a correlation between the reactivity of these selenium-containing heterocycles and their dipole moments. sciepub.com

Table 1: Applications of DFT in Studying Reactivity of Selenonium and Related Selenium Species

Studied System/ReactionDFT Functional(s)Key FindingsReference(s)
Bidentate bis-selenonium cations (Diels-Alder catalysis)Not specifiedCatalysis originates from reduced steric repulsion and strain energy, not enhanced orbital interactions. researchgate.net
S-aryl dibenzoselenophenium triflates (Multicomponent reaction catalysis)M06-2XCatalytic effect is induced by ligation of substrates to σ-holes on the Se atom (chalcogen bonding). acs.orgresearchgate.net
Selenomethionine benzylationNot specifiedThe reaction mechanism has significant SN1 character. chemrxiv.org
Seleniranium ions reacting with alkenesDFT (general)Supported a mechanism involving the formation of a cis-bicyclic selenonium ion. researchgate.net
Cycloreversion of 4H-1,3-selenazinesB3LYP/6-31G(d,p)Correlated the reactivity of the heterocycles with their calculated dipole moments. sciepub.com

Ab Initio Methods for High-Accuracy Characterization of this compound Electronic States

For obtaining highly accurate quantitative data on molecular systems, ab initio methods, which are based on first principles without empirical parameters, are employed. rsdjournal.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT, which is crucial for accurately describing electronic states and spectroscopic properties. rsdjournal.orgrsc.org

A detailed theoretical study on the selenium bromide cation (SeBr⁺) utilized high-level ab initio calculations to characterize its electronic structure. nih.govresearchgate.net Specifically, the internally contracted multiconfiguration interaction (icMRCI) method with a Davidson correction was used to calculate the potential energy curves of 22 Λ–S states and 51 Ω states. nih.govresearchgate.net Such sophisticated methods are necessary because the presence of heavy atoms like selenium and bromine means the spin-orbit coupling effect cannot be ignored. researchgate.net The accuracy of these calculations was confirmed by the small difference (123 cm⁻¹) between the calculated and experimental energy values for the second dissociation limit. nih.gov These calculations provide a foundational theoretical basis for understanding the spectroscopic properties of the SeBr⁺ cation. nih.gov

Molecular Dynamics Simulations for Understanding this compound Behavior in Solution

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time, providing a detailed picture of behavior in the condensed phase, such as in solution. arxiv.orgnih.gov While specific MD simulation studies focusing solely on simple this compound are not prominent in the literature, the behavior of its constituent ions (a selenonium cation and a bromide anion) in solution can be understood from simulations of analogous systems.

MD simulations of bromide ions in aqueous solution have been performed to characterize their hydration structure. mdpi.comchemrxiv.org These studies, often employing a quantum mechanics/molecular mechanics (QM/MM) approach, provide detailed information on the solvation shell. In a QM/MM simulation, the ion and its immediate solvent neighbors are treated with a high level of quantum theory, while the rest of the solvent is treated with a classical force field. mdpi.com This method allows for an accurate description of crucial ion-solvent interactions, such as hydrogen bonding between the bromide anion and water molecules, and can reveal coordination numbers and the dynamics of ligand exchange in the first solvation shell. mdpi.com

Simulations of tetrabutylammonium (B224687) bromide (TBAB) aqueous solutions have also been conducted, showing that the large organic cations preferentially aggregate at the solution-gas interface. gfz-potsdam.de An MD study on a this compound species in acetone (B3395972) indicated the formation of the title compound from its reactants. researchgate.net A hypothetical MD simulation of this compound in a polar solvent like water would aim to elucidate the distinct solvation structures around the cation and the bromide anion, quantify the extent and dynamics of ion pairing, and understand how the solute influences the structure and dynamics of the surrounding solvent molecules.

Analysis of Potential Energy Surfaces and Spectroscopic Properties of this compound Cations

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org For diatomic species like the this compound cation (SeBr⁺), the PES simplifies to a potential energy curve (PEC), which plots energy against the internuclear distance. nih.govlibretexts.org

High-level ab initio calculations have been used to generate the PECs for numerous electronic states of the SeBr⁺ ion. nih.govresearchgate.net From these curves, key spectroscopic constants can be derived by fitting the data. These constants provide a detailed characterization of each electronic state. For example, analysis of the PECs for SeBr⁺ revealed avoided crossings between states of the same symmetry, a phenomenon resulting from spin-orbit coupling effects that is particularly important in molecules with heavy atoms. researchgate.net

The calculations for SeBr⁺ provided spectroscopic data for several low-lying electronic states, as detailed in the table below. The equilibrium bond lengths (Rₑ) for the low excited states of SeBr⁺ were found to be larger than those of SeCl⁺ and smaller than those of TeCl⁺, a trend consistent with the relative molecular masses of the ions. nih.gov

Table 2: Calculated Spectroscopic Constants for Low-Lying Electronic States of the SeBr⁺ Cation

Electronic StateRₑ (Å)Tₑ (cm⁻¹)ωₑ (cm⁻¹)Bₑ (cm⁻¹)
X³Σ⁻2.2180358.590.1479
1¹Δ2.2275693.43352.020.1467
1¹Σ⁺2.2338234.34344.600.1459
1³Π2.50219183.21231.780.1158
1⁵Σ⁻2.37820037.15240.240.1292
1⁵Π2.49320831.32224.590.1166
2¹Δ2.49924194.02226.700.1161
2³Σ⁻2.50124395.96229.350.1159

Data sourced from Wan et al. (2022). nih.gov Rₑ: Equilibrium bond length; Tₑ: Adiabatic excitation energy; ωₑ: Harmonic vibrational frequency; Bₑ: Rotational constant.

Computational Probes of Noncovalent Interactions Involving this compound Moieties

Noncovalent interactions are crucial in determining the structure and function of chemical and biological systems. semanticscholar.orgnih.gov For this compound, the selenium center and the bromide anion are both capable of participating in significant noncovalent interactions. Computational chemistry offers powerful tools to identify and characterize these interactions, such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Non-Covalent Interaction (NCI) index. semanticscholar.orgrsc.orgnih.gov

Chalcogen Bonding: The selenium atom in a selenonium cation can act as a chalcogen bond donor. This interaction occurs because the selenium atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite to its covalent bonds. acs.orgresearchgate.net Computational studies on sulfonium (B1226848) and selenonium salt catalysts have confirmed that this σ-hole can interact with Lewis bases (e.g., nitrogen or oxygen atoms on a substrate), effectively activating the substrate for reaction. acs.orgresearchgate.net NBO analysis of selenium-sulfur non-bonding interactions suggests they have a significant covalent character, arising from the interaction between a lone pair of the Lewis base and an antibonding orbital (σ*) on the selenium atom. semanticscholar.org

Hydrogen Bonding and Other Interactions: The bromide anion is a potent hydrogen bond acceptor. In solution, it will form hydrogen bonds with protic solvent molecules or other H-bond donors. iiserpune.ac.in Furthermore, the organic substituents on the selenonium cation can engage in various other noncovalent interactions, such as van der Waals forces, and if aromatic rings are present, π-π stacking or C-H···π interactions. nih.gov Computational tools like Hirshfeld surface analysis can be used to quantitatively partition the contributions of different types of intermolecular contacts in the crystal packing of this compound derivatives. nih.gov

Coordination Chemistry and Noncovalent Interactions of Selenonium Bromides

Chalcogen Bonding in Selenonium Bromide Systems: Experimental and Theoretical Perspectives

Chalcogen bonding (ChB) is a noncovalent interaction where a Group 16 element acts as an electrophilic site, interacting with a nucleophilic region in the same or another molecule. researchgate.net In this compound systems, the selenium atom, bearing a formal positive charge, becomes a potent chalcogen bond donor. mdpi.comresearchgate.net This interaction is characterized by a highly directional nature, typically with an interaction angle of approximately 180°. chemrxiv.orgnih.gov The electrophilic region on the selenium atom is known as a σ-hole, a region of positive electrostatic potential located along the extension of the covalent bonds to the selenium. mdpi.com

Theoretical and experimental studies have provided significant insights into these interactions. Combined analyses of the Cambridge Structural Database (CSD) and theoretical DFT studies have been instrumental in characterizing charge-assisted chalcogen bonds involving selenonium cations. researchgate.net These studies confirm that the trivalent state of selenium in selenonium salts enhances its ability to form ChBs compared to divalent selenium compounds. researchgate.netmdpi.com For instance, research on selenomethionine (B1662878) residues in proteins has revealed the common occurrence of Se···O chalcogen bonds, highlighting the biological relevance of these interactions. acs.org The geometry of these bonds is specific, with analyses showing a clear clustering of oxygen atoms in the region opposite the C-Se bonds, which is indicative of a directional chalcogen bond. acs.org

The Lewis acidity of the selenonium cation is a primary determinant of the strength and formation of chalcogen bonds. mdpi.comchemrxiv.org The positive charge on the selenium atom in selenonium salts significantly increases its electrophilicity and the depth of its σ-holes, making it a much more effective chalcogen bond donor and Lewis acid compared to neutral chalcogen(II) compounds. mdpi.comresearchgate.net This enhanced Lewis acidity allows selenonium salts to act as catalysts in various organic transformations by activating substrates through ChB interactions. mdpi.comchemrxiv.org

For example, selenonium salts have been shown to catalyze nucleophilic substitution reactions by activating organic bromides. mdpi.com Experimental evidence from 1H NMR spectroscopy demonstrated the formation of a chalcogen bond between a selenonium salt catalyst and benzyl (B1604629) bromide. mdpi.com The interaction resulted in a noticeable downfield shift of the hydrogen atoms adjacent to the selenonium center and an upfield shift for the methylene (B1212753) protons of the benzyl bromide, confirming the activation of the C-Br bond. mdpi.com

Table 1: 1H NMR Chemical Shift Changes Upon Chalcogen Bond Formation

EntryEquivalents of Benzyl Bromide Added to Selenonium Salt C7Chemical Shift (δ) of Protons Adjacent to Se (Ha)Change in δ (Δδ) for HaChemical Shift (δ) of Benzyl Protons (Hb)Change in δ (Δδ) for Hb
104.80-4.50-
20.54.75-0.054.55+0.05
31.04.78-0.024.52+0.02
Data derived from studies on the activation of benzyl bromide by a selenonium salt catalyst. mdpi.com

The strong Lewis acidic nature of selenonium cations makes them suitable for applications in anion recognition and transport across membranes. researchgate.netbris.ac.uk Chalcogen bonding is a key interaction in the design of anion receptors and transporters. researchgate.netacs.org While much of the research has focused on telluronium salts, selenonium-based systems also show promise. researchgate.net These systems can facilitate anion transport across lipid bilayers, a process crucial for treating diseases related to malfunctioning anion channels, such as cystic fibrosis. bris.ac.uk

The mechanism of transport often involves the selenonium cation binding an anion through chalcogen bonding and other noncovalent interactions, encapsulating it within a lipophilic structure that can then diffuse across the nonpolar lipid membrane. bris.ac.uknih.gov The efficiency of these transporters can be influenced by the structure of the receptor and the nature of the anion. d-nb.info For instance, studies on synthetic molecular receptors have shown that charge-diffuse anions like perchlorate (B79767) (ClO₄⁻) and iodide (I⁻) can show significant binding affinity in lipid environments, which is crucial for transport. d-nb.info

Redox-switchable anion transport has been demonstrated using diaryl chalcogen-based receptors, where the oxidation state of the chalcogen atom (selenium or tellurium) can be reversibly changed to modulate anion binding and transport activity. acs.org This offers a sophisticated mechanism for controlling ion flow across membranes. acs.org Hyperbranched polymers functionalized with anion-binding sites have also been shown to enhance anion transport rates compared to the simple receptor alone, indicating that the macromolecular architecture provides an optimal microenvironment for the process. nih.gov

Intramolecular and Intermolecular Interactions Involving the Bromide Counterion in Selenonium Bromides

X-ray crystallographic analysis of this compound compounds reveals the prevalence of hydrogen bonds involving the bromide anion. In the structure of [(1S,2S,3R,4R)-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]methyl[(E)-3-(trimethylsilyl)prop-2-enyl]this compound, the bromide ion acts as an acceptor for both O–H···Br and C–H···Br hydrogen bonds. nih.gov These interactions link the cations and anions into a one-dimensional, R-helical chain-like supramolecular structure. nih.gov

Intramolecular Se···Br interactions can also occur, particularly in sterically constrained systems. nih.gov These are a form of chalcogen bond where the bromide acts as the nucleophile. nih.gov The geometry of such interactions is typically linear, with an angle close to 180°, and they play a crucial role in stabilizing reactive species and locking molecular conformations. nih.gov However, in other crystal structures, the closest intermolecular Se···Br distance has been observed to be greater than the sum of the van der Waals radii, suggesting the absence of a strong, direct chalcogen bond in those specific cases. nih.gov Instead, the crystal packing is dominated by other forces like hydrogen bonding and π-stacking interactions. nih.govresearchgate.net

Table 2: Crystallographic Data for a Chiral this compound

ParameterValue
Chemical FormulaC₁₇H₃₃OSeSi⁺·Br⁻
Molecular Weight (Mr)440.39
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.555 (2)
b (Å)10.023 (2)
c (Å)14.423 (3)
β (°)101.29 (3)
Volume (ų)1071.0 (4)
Z2
Key InteractionsO–H···Br, C–H···Br hydrogen bonds
Data from the single-crystal X-ray analysis of [(1S,2S,3R,4R)-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]methyl[(E)-3-(trimethylsilyl)prop-2-enyl]this compound. nih.gov

Formation of Stable this compound Adducts and Complexes

Selenonium bromides can be synthesized as stable, often crystalline, adducts and complexes. A common synthetic route involves the reaction of a selenide (B1212193) (R₂Se) with an alkyl bromide (R'Br). wikipedia.org This nucleophilic substitution reaction results in the formation of a triorganothis compound salt, [R₂R'Se]⁺Br⁻. wikipedia.org For example, selenomethionine can be selectively modified with benzyl bromide to form a stable benzylselenonium adduct. chemrxiv.orgpnas.org The stability of these adducts can be tuned by the electronic properties of the substituents; electron-withdrawing groups on the benzyl ring, for instance, can decrease the stability of the adduct in the presence of reducing agents like glutathione (B108866). chemrxiv.orgpnas.org

Another route to selenonium salts involves the halogenation of diaryl selenides with bromine, which can lead to the formation of diarylselenium dibromides (Ar₂SeBr₂). researchgate.net These species are described as having a distorted trigonal bipyramidal structure, with the bromide atoms occupying the axial positions. researchgate.net In some cases, heating these dihalides can induce cyclization to form cyclic selenonium salts. researchgate.net

The isolation of stable selenonium bromides has been crucial for their characterization and the study of their chemistry. An early attempt to isolate fluorenyl-9-dimethylselenonium ylide by treating the corresponding this compound with a base was unsuccessful, as the product rapidly decomposed. mdpi.comsemanticscholar.org However, subsequent work led to the synthesis and isolation of numerous stable selenonium ylides, often starting from the deprotonation of a stable this compound precursor. mdpi.comresearchgate.net The reaction of 2,4-diaryl-1,3-selenazoles with bromine has also been used to produce stable 1,1-dihalo-1,3-selenazole adducts. mdpi.com The formation of these stable adducts allows for detailed structural analysis, such as by X-ray crystallography, providing fundamental insights into their bonding and reactivity. nih.govmdpi.comacs.org

Applications of Selenonium Bromides in Advanced Chemical Synthesis and Catalysis

Selenonium Bromides as Catalysts in Organic Transformations

Selenonium bromides have emerged as versatile and potent catalysts in a variety of organic transformations. Their catalytic activity often stems from the ability of the selenium atom to form a "chalcogen bond," a non-covalent interaction with Lewis bases. nih.govnih.govliverpool.ac.uk This interaction involves a region of positive electrostatic potential (a σ-hole) on the surface of the selenium atom, which allows it to act as a Lewis acid, activating substrates for subsequent reactions. nih.gov Chalcogenonium salts, such as selenonium bromides, are particularly effective chalcogen bond donors due to their enhanced Lewis acidity compared to divalent selenium compounds. nih.gov

Catalytic Roles in Nucleophilic Substitution Reactions

Selenonium salts have proven to be effective catalysts for nucleophilic substitution reactions, particularly in aqueous media. nih.govliverpool.ac.uk They facilitate the synthesis of valuable compounds like organothiocyanates and organoselenocyanates from organic bromides. nih.govnih.govliverpool.ac.ukthieme-connect.com The key to this catalytic efficiency is the formation of a chalcogen bond between the selenonium salt catalyst and the organic bromide substrate. nih.govnih.gov This interaction activates the substrate, making it more susceptible to nucleophilic attack. nih.govorganic-chemistry.org

In a representative study, various benzyl (B1604629) bromides were successfully converted into their corresponding thiocyanates and selenocyanates using potassium thiocyanate (B1210189) (KSCN) or potassium selenocyanate (B1200272) (KSeCN). The reaction proceeds efficiently in a mixture of water and dimethyl carbonate with a catalytic amount of a selenonium salt. nih.gov Experimental evidence, including ¹H NMR studies, has confirmed the chalcogen bond interaction between the catalyst and the benzyl bromide. nih.govnih.gov This methodology highlights the superiority of selenonium salts as catalysts over organoselenides in these transformations. nih.gov

Table 1: Selenonium Salt-Catalyzed Synthesis of Thiocyanates and Selenocyanates from Organic Bromides

Substrate (Organic Bromide)NucleophileProductYield (%) nih.gov
Benzyl bromideKSCNBenzyl thiocyanate85
Benzyl bromideKSeCNBenzyl selenocyanate92
4-Fluorobenzyl bromideKSCN4-Fluorobenzyl thiocyanate80
4-Fluorobenzyl bromideKSeCN4-Fluorobenzyl selenocyanate89
4-Chlorobenzyl bromideKSCN4-Chlorobenzyl thiocyanate75
4-Chlorobenzyl bromideKSeCN4-Chlorobenzyl selenocyanate88
4-Bromobenzyl bromideKSCN4-Bromobenzyl thiocyanate70
4-Bromobenzyl bromideKSeCN4-Bromobenzyl selenocyanate85

Catalysis in Electrophilic Halogenation Reactions, including Bromolactonization

Arylselenium compounds, which can form selenonium bromide species in situ, are effective catalysts for a range of electrophilic halogenation reactions. researchgate.net These include halolactonization, haloamidation, and aromatic halogenation. researchgate.net Traditional electrophilic halogenation often requires harsh conditions, especially for less reactive aromatic compounds. organic-chemistry.orgwikipedia.org

A novel catalytic protocol utilizes an arylselenium catalyst bearing an ortho-substituted carboxylic acid or amide. When this catalyst reacts with a bromine source like N-bromosuccinimide (NBS), it forms a neutral, tetrasubstituted hypervalent selenium-bromine species. researchgate.net This active intermediate is distinct from the typical trisubstituted, cationic selenonium-bromide species. researchgate.net A key advantage of this tetrasubstituted species is its enhanced stability, particularly in the presence of water or other nucleophiles, which prevents the oxidative decomposition that can plague simpler selenonium salt catalysts. researchgate.net This stability leads to greater compatibility with various functional groups and reaction conditions, enabling the efficient bromolactonization of unsaturated carboxylic acids and other challenging halogenations. researchgate.net

This compound Mediated Cyclopropanation Reactions

While direct catalysis by this compound is less common, they serve as crucial precursors for selenonium ylides, which are highly effective reagents for cyclopropanation. nih.gov The process generally involves the deprotonation of a selenonium salt (often a bromide) with a base to generate the reactive ylide intermediate. nih.govorganic-chemistry.org This ylide then reacts with an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound, to form the cyclopropane (B1198618) ring in a process analogous to the Corey-Chaykovsky reaction. nih.govorganic-chemistry.orgnih.gov

The first use of selenonium ylides for cyclopropane synthesis was reported in 1973, where a ylide generated from the corresponding this compound reacted with benzalacetophenone. nih.gov More recently, an organoselenium-catalyzed asymmetric cyclopropanation of (E)-chalcones with benzyl bromides has been developed. thieme-connect.com The proposed mechanism involves the in-situ formation of a chiral selenonium ylide from the selenium catalyst and the benzyl bromide. This ylide then acts as the nucleophile, attacking the chalcone (B49325) to construct the cyclopropane ring with high enantioselectivity. thieme-connect.com This strategy avoids the need for hazardous diazo compounds, which are often used for carbene-based cyclopropanations. researchgate.net

Activation of Carbonyl and Imine Groups by this compound Catalysts

Selenonium salts can function as noncovalent organocatalysts, activating carbonyl and imine groups toward nucleophilic attack. researchgate.netuwaterloo.ca This catalytic activity is attributed to their ability to act as chalcogen bond donors. researchgate.netuwaterloo.ca The selenium atom of the selenonium cation possesses a σ-hole, a region of positive electrostatic potential, which can ligate to the lone pair of electrons on the oxygen of a carbonyl group or the nitrogen of an imine. researchgate.net

This interaction effectively increases the electrophilicity of the carbonyl or imine carbon, facilitating reactions that would otherwise be slow or require harsher conditions. An example is the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction where S-aryl dibenzoselenophenium salts (a type of selenonium salt) have shown remarkable catalytic activity. researchgate.netuwaterloo.ca Kinetic analysis and DFT calculations support that the catalytic effect arises from the ligation of the reaction substrates to the σ-holes on the selenium atom of the cation, activating the imine intermediate for subsequent steps. researchgate.net

Comparison of Catalytic Efficacy with Analogous Sulfonium (B1226848) and Telluronium Salts

The catalytic properties of selenonium salts are often compared with their sulfur (sulfonium) and tellurium (telluronium) analogues, as they all function as chalcogen bond donors. researchgate.net

Selenonium vs. Sulfonium: In the Groebke–Blackburn–Bienaymé reaction, theoretical calculations and experimental data indicate that selenium(IV) analogues (selenonium salts) exhibit higher catalytic activity than the corresponding sulfonium salts. uwaterloo.ca However, a significant practical difference lies in their sensitivity to inhibitors. For instance, the catalytic activity of sulfonium salts can be completely suppressed by a 10-fold excess of chloride ions, whereas the selenonium salt remains active under the same conditions. uwaterloo.ca This is attributed to the lower binding constant of the selenonium derivative to chloride compared to its sulfonium counterpart. uwaterloo.ca Despite the higher activity of selenonium salts, sulfonium salts are sometimes considered more promising for broader applications due to their lower general toxicity and greater stability under ambient conditions. uwaterloo.ca

Selenonium vs. Telluronium: Telluronium salts are also effective chalcogen bond catalysts, with studies exploring their use in bromination reactions. rsc.org The catalytic performance is linked to the strength of the chalcogen bond formed with the substrate. rsc.org Like selenium, tellurium can adopt multiple oxidation states and its larger size and more polarizable nature can influence the strength and geometry of the chalcogen bond, thereby affecting catalytic efficiency. organic-chemistry.org Generally, the Lewis acidity and chalcogen bond donating strength increase down the group (S < Se < Te), which can translate to higher catalytic activity for telluronium salts in certain reactions.

Table 2: Comparison of Catalytic Features of Chalcogenonium Salts

PropertySulfonium SaltsSelenonium SaltsTelluronium Salts
Relative Catalytic Activity GoodHigher than Sulfonium uwaterloo.caPotentially highest (reaction dependent) rsc.org
Chalcogen Bond Strength WeakerIntermediateStronger rsc.org
Inhibition by Chloride High (activity suppressed) uwaterloo.caLow (remains active) uwaterloo.caData not specified
Toxicity Profile Generally lower uwaterloo.caHigher than Sulfonium uwaterloo.caGenerally highest
Stability Generally high uwaterloo.caGoodVariable

This compound Derivatives as Reagents in Stereoselective Synthesis

Beyond their catalytic roles, chiral derivatives of this compound are valuable stoichiometric reagents in asymmetric synthesis. nih.gov In these applications, a chiral auxiliary is covalently attached to the selenium atom. The stereochemical information from the auxiliary is then transferred during the reaction, leading to the formation of enantiomerically enriched products. nih.gov

Optically active selenonium salts and their corresponding ylides represent a significant class of these chiral reagents. nih.gov The synthesis of enantiomerically pure selenonium salts has been achieved through the reaction of chiral haloselenuranes with Grignard reagents, with the stereochemical outcome confirmed by X-ray analysis. These chiral reagents can be used in various transformations. For instance, chiral electrophilic selenium reagents, generated in situ from diselenides and bromine, have been used in the methoxyselenenylation of alkenes, albeit with moderate diastereoselectivity in some cases. The stereoselectivity is influenced by nonbonding interactions between the selenium atom and other heteroatoms within the chiral reagent. Chiral selenonium ylides, formed from chiral selenonium salts, are particularly useful in asymmetric cyclopropanation and epoxidation reactions, where they transfer a methylene (B1212753) or substituted carbene group in a stereocontrolled manner. nih.gov

Emerging Applications of Selenonium Bromides in Materials Science Precursors

Selenonium bromides are increasingly recognized for their potential as precursors in the field of materials science, particularly in the development of advanced polymers with dynamic and responsive properties. Their role is crucial in the synthesis of covalent adaptable networks (CANs) and other smart materials that exhibit self-healing, reprocessing capabilities, and stimuli-responsive behavior.

The incorporation of selenonium salts into polymer structures is a key strategy for creating materials with thermally responsive characteristics. dpn2025.comresearchgate.net This is achieved through a dynamic covalent chemistry (DCC) based on the transalkylation exchange between selenonium salts and selenides. dpn2025.com This exchange facilitates the rearrangement of the polymer network, enabling properties like stress relaxation and healing at elevated temperatures, while maintaining solvent resistance at ambient temperatures. researchgate.net The reprocessing capacity of these selenide-containing materials can be modulated by using different alkylation reagents, which affect the dynamic exchange rates within the polymer network. dpn2025.com

Polyselenonium salts, a class of cationic polymers, can be synthesized via a selenium-epoxy 'click' reaction followed by alkylation of the resulting seleno-ethers. researchgate.net These materials are being explored for various applications, leveraging the unique properties conferred by the selenium atoms in the polymer backbone. Selenium-containing polymers, in general, are gaining attention for their multi-responsive behaviors, including redox and light sensitivity, which stem from the ability of selenium to transition between different valence states. researchgate.netrsc.org These characteristics make them suitable for use as high refractive index materials, selective metal adsorbents, and catalysts. rsc.org

The development of polymer-supported selenium bromide reagents has also been a significant advancement. These solid-phase reagents offer versatility and ease of handling in synthetic processes. scispace.comresearchgate.net For instance, polystyrene-bound selenium bromide has been used for the reversible and quantitative binding of olefins and in their efficient hydration. scispace.comresearchgate.net

Table 1: Applications of this compound as Precursors in Materials Science

Material Type Precursor Role of this compound Resulting Material Properties Potential Applications
Covalent Adaptable Networks (CANs) Facilitates thermally responsive C-Se dynamic covalent chemistry (DCC) via transalkylation. dpn2025.comresearchgate.net Self-healing, reprocessability, stress relaxation, solvent resistance. researchgate.net Smart materials, recyclable thermosets.
Polyselenonium Salts Formed by alkylation of selenium atoms appended to a polymer chain. researchgate.net Cationic nature, potential antibacterial activity. researchgate.net Polyelectrolytes, biomedical materials.
Stimuli-Responsive Polymers Incorporation of selenium allows for redox, light, and radiation sensitivity. researchgate.netrsc.org Multi-responsive behaviors. researchgate.netrsc.org Sensors, drug delivery systems, adaptive materials.
Polymer-Supported Reagents Used to create solid-phase reagents like polystyrene-bound selenium bromide. scispace.comresearchgate.net Versatile and stable reagents for solid-phase synthesis. scispace.comresearchgate.net Organic synthesis, catalysis.

Development of Robust and Recyclable this compound Catalyst Systems

Recent research has focused on enhancing the sustainability of chemical processes by developing robust and recyclable catalyst systems. In this context, this compound catalysts are showing considerable promise. The key to their utility lies in their stability and the ability to be recovered and reused over multiple reaction cycles without a significant loss of activity.

One approach to creating more stable catalysts involves the use of tetrasubstituted hypervalent selenium-halogen species. These neutral species have demonstrated greater stability in the presence of water and other nucleophiles compared to typical trisubstituted selenonium cationic species, which are prone to decomposition. acs.org This enhanced stability allows for broader applications in various electrophilic functionalization reactions under diverse conditions. acs.org

The immobilization of selenium compounds on polymer supports is a common strategy to improve catalyst recyclability. Polymer-supported selenenyl bromide has been used to catalyze the regioselective halogenation of acyclic polyolefinic polyprenoids. mdpi.com Similarly, loading a diselenide catalyst onto silica-coated magnetic nanoparticles has enabled the creation of a magnetically recyclable catalyst for the oxidation of aldehydes. mdpi.com The use of polymer supports not only aids in the recovery and reuse of the catalyst but also improves the stability of the selenium compound and reduces its toxicity and unpleasant odor. mdpi.com

In the realm of homogeneous catalysis, selenonium salts have been effectively used in aqueous media, which is considered a green solvent. For instance, a selenonium salt catalyst has been employed for the synthesis of organothiocyanates and selenocyanates in a water and dimethyl carbonate mixture. researchgate.netnih.gov This system takes advantage of the chalcogen bond interaction between the selenonium salt and the organic substrate to facilitate the reaction. researchgate.netnih.gov While direct recyclability data for this specific homogeneous system is not detailed, the use of environmentally friendly solvents aligns with the principles of green chemistry.

The development of selenium-containing polymers that act as catalysts is another promising area. For example, selenium-containing polystyrene microspheres have been synthesized and used as a catalyst for the oxidation of acrolein. mdpi.com The polymer matrix enhances the stability and recyclability of the selenium catalyst.

Table 2: Research Findings on Recyclable this compound Catalyst Systems

Catalyst System Reaction Catalyzed Recyclability/Stability Findings
Tetrasubstituted Hypervalent Se-Br Species Electrophilic functionalizations (e.g., haloamidation, halolactonization). acs.org The active species remains intact in the presence of moisture, showing higher stability than traditional selenonium catalysts. acs.org
Polymer-Supported Selenenyl Bromide Regioselective halogenation of polyolefins. mdpi.com The polymer support allows for the recovery and reuse of the selenium reagent. scispace.com
Diselenide on Magnetic Nanoparticles Oxidation of aldehydes to carboxylic acids. mdpi.com The catalyst is magnetically recyclable. mdpi.com
Selenonium Salt in Water/DMC Synthesis of thiocyanates and selenocyanates from organic bromides. researchgate.netnih.gov The system operates in a sustainable solvent mixture; selenonium salts are shown to be superior catalysts to organoselenides. nih.gov
Selenium-Containing Polystyrene Microspheres Selective oxidation of acrolein. mdpi.com Immobilization on the polymer improves the stability and recyclability of the selenium catalyst. mdpi.com

Future Directions and Challenges in Selenonium Bromide Research

Advancements in Sustainable Synthesis of Selenonium Bromides

The development of environmentally benign synthetic methods for organoselenium compounds, including selenonium bromides, is a key area of current research. rsc.org The principles of green chemistry are being increasingly applied to minimize waste, reduce energy consumption, and utilize less hazardous reagents. cardiff.ac.ukmdpi.com

Key strategies in the sustainable synthesis of selenonium compound precursors and related organoselenium molecules include:

Solvent-Free Reactions: Conducting reactions without a solvent offers significant advantages, such as enhanced reaction rates, improved selectivity, and reduced chemical waste. rsc.org Techniques like ball milling and reactions at room temperature or under gentle heating are being explored for the synthesis of organoselenides, which are precursors to selenonium salts. rsc.org

Alternative Energy Sources: Microwave irradiation and visible light have emerged as effective energy sources for promoting organic reactions, often leading to shorter reaction times and higher yields under solvent-free conditions. rsc.orgnih.gov Photochemical methods are increasingly used for carbon-selenium bond formation. nih.gov

Use of Greener Oxidants: For catalytic reactions where the selenium species is oxidized, the use of environmentally friendly oxidants like hydrogen peroxide (H₂O₂) is a promising green alternative. cardiff.ac.uk

Catalytic Approaches: Developing catalytic methods for the synthesis of organoselenium compounds themselves is a sustainable goal, as it reduces the stoichiometric use of reagents. mdpi.com

Recent research has highlighted the synthesis of organoselenium compounds using methods that align with green chemistry principles, such as the use of polyethylene (B3416737) glycol (PEG) as a biocompatible solvent, which simplifies workup procedures. acs.org The direct synthesis of selenonium bromides often involves the reaction of an organoselenide with an alkyl bromide. Therefore, the sustainable synthesis of the organoselenide precursors is a crucial first step.

Table 1: Green Chemistry Approaches in Organoselenium Synthesis

ApproachDescriptionAdvantagesReference
Solvent-Free SynthesisReactions are conducted without a solvent, often using techniques like ball milling or heating.Enhanced reaction rates, improved selectivity, reduced waste, lower energy consumption. rsc.org
Alternative Energy SourcesUtilization of microwave irradiation or visible light to drive reactions.Shorter reaction times, higher yields, can enable solvent-free conditions. rsc.orgnih.gov
Green OxidantsEmploying environmentally friendly oxidizing agents like H₂O₂ in catalytic cycles.Reduces the use of hazardous and toxic oxidants. cardiff.ac.uk
Biocompatible SolventsUsing solvents like Polyethylene Glycol (PEG) that are less harmful and can simplify purification.Enhanced reaction efficiency, easier workup, improved environmental profile. acs.org

Exploration of Novel Reactivity and Catalytic Cycles involving Selenonium Bromides

Selenonium salts are gaining significant attention as catalysts in a variety of organic transformations. thieme-connect.comresearchgate.netnih.gov Their reactivity stems from the Lewis acidic character of the selenium center, which can activate substrates through non-covalent interactions known as chalcogen bonding. nih.govmdpi.com

A key area of exploration is the use of selenonium bromides as phase-transfer catalysts and in nucleophilic substitution reactions. mdpi.comuff.br For instance, catalytic amounts of selenonium salts have been shown to facilitate the synthesis of thiocyanates and selenocyanates from organic bromides in aqueous media. mdpi.comresearchgate.net The proposed catalytic cycle involves the formation of a chalcogen bond between the selenonium salt and the organic bromide, making the carbon atom more electrophilic and susceptible to nucleophilic attack. mdpi.comuff.brresearchgate.net

Researchers are also investigating the role of different selenium oxidation states in catalytic cycles. For example, in some selenium-catalyzed oxidations, Se(IV) species like selenonium salts are key intermediates. acs.orgunifi.it The in situ generation of hypervalent selenium species from selenides and a bromine source can lead to highly efficient catalytic halogenations. acs.org

Future work in this area will likely focus on:

Expanding the scope of reactions catalyzed by selenonium bromides.

Developing chiral selenonium bromides for asymmetric catalysis. researchgate.net

Elucidating complex catalytic cycles that may involve multiple selenium species. mdpi.com

Utilizing selenonium salts in multicomponent reactions to build molecular complexity in a single step. acs.org

Integration of Selenonium Bromide Chemistry with Emerging Fields (e.g., Flow Chemistry, Electrochemistry)

The integration of this compound chemistry with enabling technologies like flow chemistry and electrochemistry presents exciting opportunities for safer, more efficient, and scalable chemical synthesis. mdpi.comnih.gov

Flow Chemistry: Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved reproducibility. interchim.com This is particularly relevant for reactions involving hazardous reagents or intermediates. For example, a continuous flow protocol for bromination reactions has been developed where hazardous molecular bromine is generated and consumed in situ, a strategy that could be adapted for the synthesis or application of selenonium bromides. nih.gov The development of a flow protocol for the synthesis of alkenyl thiocyanates highlights the potential for scaling up these types of reactions. researchgate.net

Electrochemistry: Electrochemical methods provide a powerful tool for generating reactive species under mild conditions, often avoiding the need for chemical redox agents. mdpi.com The electrochemical reduction of selenonium salts has been successfully employed to generate selenonium ylides, which are valuable intermediates in organic synthesis, for example, in the Corey-Chaykovsky reaction to form epoxides. mdpi.comresearchgate.netjst.go.jp This electrochemical approach offers a clean and efficient way to access the reactivity of selenonium ylides derived from selenonium bromides. mdpi.com The electrochemical oxidation of organoselenides can also lead to the formation of selenonium species. marquette.edu

Table 2: Integration of this compound Chemistry with Emerging Technologies

Emerging FieldApplication in this compound ChemistryPotential AdvantagesReference
Flow ChemistryIn situ generation and reaction of reagents, safer handling of hazardous materials, scalability of syntheses.Improved safety, enhanced reaction control, high reproducibility, easier scale-up. interchim.comnih.gov
ElectrochemistryGeneration of selenonium ylides from selenonium salts via cathodic reduction. Formation of selenonium species via oxidation of selenides.Avoids chemical redox agents, mild reaction conditions, high selectivity. mdpi.comresearchgate.netjst.go.jpmarquette.edu

Deeper Understanding of Structure-Activity Relationships in this compound Catalysis

A fundamental understanding of the relationship between the structure of a this compound catalyst and its activity is crucial for the rational design of more efficient catalysts. uff.br Researchers are employing a combination of experimental and computational techniques to probe these relationships.

Key factors influencing the catalytic activity of selenonium salts include:

Substituents on the Selenium Atom: The electronic and steric nature of the groups attached to the selenium center can significantly impact its Lewis acidity and, consequently, its ability to form chalcogen bonds and activate substrates. mdpi.comacs.org For instance, studies comparing different S-aryl dibenzothiophenium and Se-aryl dibenzoselenophenium salts in multicomponent reactions have shown that the nature of the substituents affects catalytic performance. acs.org

The Counter-ion: The nature of the anion (in this case, bromide) can influence the solubility and stability of the selenonium salt, as well as its catalytic activity.

Molecular Geometry: The three-dimensional arrangement of atoms in the selenonium cation can dictate its interaction with substrates. X-ray crystallography and NMR spectroscopy are invaluable tools for determining the precise structures of these catalysts and their complexes with substrates. mdpi.commdpi.com

For example, ¹H NMR studies have provided direct evidence for the chalcogen bond interaction between a selenonium salt catalyst and a benzyl (B1604629) bromide substrate, demonstrating a correlation between the chemical shift and the substrate concentration. mdpi.comresearchgate.net Such studies are vital for validating the proposed mechanisms and understanding the key interactions that drive catalysis.

Computational Design and Predictive Modeling for New this compound Architectures and Functions

Computational chemistry has become an indispensable tool in modern catalyst design, enabling researchers to predict the properties and reactivity of new molecules before their synthesis. nih.govuib.no For this compound chemistry, computational approaches like Density Functional Theory (DFT) are being used to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways, identify transition states, and provide insights into the nature of catalytic cycles. acs.orgresearchgate.net For example, DFT studies have been used to understand the catalytic effect of selenonium salts in the Groebke–Blackburn–Bienaymé reaction, indicating that the effect is induced by the ligation of substrates to the σ-hole on the selenium atom. acs.orgresearchgate.net

Predict Catalyst Performance: Computational models can be used to screen virtual libraries of potential this compound catalysts and predict their activity and selectivity. uib.no This can significantly accelerate the discovery of new and improved catalysts by prioritizing the most promising candidates for experimental investigation. arxiv.org

Understand Structure-Property Relationships: Theoretical studies help to rationalize experimentally observed structure-activity relationships by providing a detailed understanding of the electronic and steric factors that govern catalyst behavior. nih.govresearchgate.net

Compound Index

Q & A

Q. What spectroscopic techniques are recommended for characterizing the electronic states of selenonium bromide?

To analyze the electronic states of this compound (SeBr+), researchers should employ ab initio computational methods such as multireference configuration interaction with Davidson correction (MRCI+Q) . These methods calculate potential energy curves (PECs) for singlet, triplet, and quintet states, which reveal electronic transitions and avoided crossings. For example, in the L-S coupling scheme, PECs for states like X3ΣX^3\Sigma^{-} and 11Δ1^1\Delta show distinct equilibrium bond lengths (e.g., 2.5 Å for X3ΣX^3\Sigma^{-}) and vertical transition energies (e.g., 418 cm⁻¹ for X3Σ11ΔX^3\Sigma^{-} \rightarrow 1^1\Delta) . Experimental validation can involve high-resolution laser spectroscopy to detect spin-orbit splitting effects.

Q. How can computational methods predict this compound's suitability for laser cooling?

Laser cooling feasibility is assessed by calculating Franck-Condon factors (FCFs) , radiative lifetimes, and Einstein coefficients. Using software like LEVEL 8.0 , researchers solve the radial Schrödinger equation to obtain FCFs. For SeBr+, the X3Σ21Σ+X^3\Sigma^{-} \rightarrow 2^1\Sigma^{+} transition has a vertical energy gap of 11,208 cm⁻¹ and an FCF of 0.83, indicating moderate diagonalization. However, its radiative lifetime (>1 ms) is too long for efficient cooling, making direct laser cooling impractical .

Advanced Research Questions

Q. How do spin-orbit coupling (SOC) effects influence this compound's spectroscopic data?

SOC splits atomic states (e.g., Se+^+'s 2D^2D into 2D3/2^2D_{3/2} and 2D5/2^2D_{5/2}) and creates avoided crossings in PECs. For SeBr+, SOC matrix elements (e.g., SO19 = 1,200 cm⁻¹) significantly perturb states like 33Π3^3\Pi and 43Π4^3\Pi near 2.6 Å bond lengths. These crossings reduce transition probabilities between states, complicating spectral line assignments. Researchers must use relativistic MRCI to account for SOC and scalar relativistic effects .

Q. What experimental designs mitigate decomposition of this compound in aqueous studies?

this compound reacts with water to form selenious acid (H2SeO3H_2SeO_3) and HBr. To stabilize it:

  • Maintain high bromide ion concentration (≥1 M) to suppress hydrolysis.
  • Use inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Monitor pH (<2) with strong acids (e.g., H2_2SO4_4) to avoid SeO32SeO_3^{2-} formation. Spectroscopic studies should employ rapid mixing techniques and low-temperature cells (−30°C) to slow degradation .

Q. How are contradictions in spectroscopic constants resolved across theoretical studies?

Discrepancies in bond lengths (e.g., 2.48 Å vs. 2.52 Å for X3ΣX^3\Sigma^{-}) arise from differing levels of theory (e.g., CV correlation inclusion). To resolve these:

  • Compare results with isoelectronic species (e.g., SeCl+^+, TeCl+^+).
  • Validate against experimental dissociation limits (e.g., SeBr+^+ dissociation energy: 123 cm⁻¹ deviation from experimental data) .
  • Perform sensitivity analyses on basis sets and active spaces.

Key Challenges and Future Directions

  • Avoided Crossings : Address computational limitations in modeling dense electronic states (e.g., U = 0+^+ states between 20,000–40,000 cm⁻¹) .
  • Experimental Validation : Develop cryogenic ion traps to measure SeBr+'s rovibrational spectra directly.
  • Comparative Studies : Extend MRCI+Q analyses to heavier analogs (e.g., TeBr+^+) to assess periodic trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.